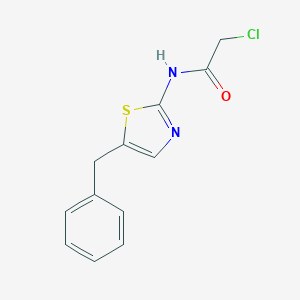
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide” is a chemical compound with the molecular formula C12H12N2OS . It has a molecular weight of 232.30 g/mol . The IUPAC name for this compound is N-(5-benzyl-1,3-thiazol-2-yl)acetamide .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by various spectroscopic techniques such as IR, NMR: 1H, 13C, COSY, HSQC, and SALDI-MS .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 232.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 232.06703418 g/mol . The topological polar surface area of the compound is 70.2 Ų .Aplicaciones Científicas De Investigación
Synthetic Utilities and Biological Activities
The literature reveals extensive studies on the synthesis, structural modification, and pharmacological evaluation of benzothiazole derivatives, underscoring their importance in drug development and therapeutic interventions. Benzothiazoles, including compounds structurally similar to "N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide," are explored for their potential in treating various diseases due to their broad spectrum of biological activities.
Synthetic Approaches : The synthesis of benzothiazoles and related compounds, including benzimidazoles and quinoxalines, involves condensation reactions with o-phenylenediamines and various electrophilic reagents. These methodologies enable the development of compounds with potential biological applications (Ibrahim, 2011).
Antioxidant and Anti-inflammatory Agents : Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Certain compounds demonstrated significant anti-inflammatory activity, highlighting the therapeutic potential of benzothiazole scaffolds in developing alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).
Chloroacetamide Research : Investigations into the primary target of chloroacetamides have shown that these compounds, by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), could provide insights into developing new herbicides with specific modes of action (Böger et al., 2000).
Chemotherapeutic Potential : Benzothiazole derivatives have been explored for their chemotherapeutic potential, particularly in anticancer research. The structural simplicity and pharmacological versatility of benzothiazoles facilitate the synthesis of compounds with promising antitumor activities (Kamal et al., 2015; Bhat & Belagali, 2020).
Mecanismo De Acción
Target of Action
The primary targets of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide are tumor cell lines . The compound has been found to exhibit cytotoxic activity towards specific tumor cell lines, including human hepatocarcinoma HepG2, rat glioma C6, human glioblastoma T98G, and human promyelocytic leukemia HL-60 .
Mode of Action
This compound interacts with its targets by inducing cytotoxicity . The compound’s cytotoxic activity is enhanced when it is conjugated with polymeric carriers based on polyethylene glycol (PEG) . This conjugation increases the compound’s solubility, improving its delivery to the target cells .
Biochemical Pathways
The compound’s cytotoxic activity suggests that it may interfere with the cellular processes essential for the survival and proliferation of tumor cells .
Pharmacokinetics
The use of peg-based polymeric carriers to deliver the compound suggests an attempt to improve its bioavailability .
Result of Action
The result of this compound’s action is the induction of cytotoxicity in specific tumor cell lines . The compound, especially when conjugated with PEG-based polymeric carriers, exhibits a higher level of cytotoxicity towards these cell lines than the pure (unconjugated) compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility, and thus its bioavailability and efficacy, can be improved by conjugating it with PEG-based polymeric carriers . .
Propiedades
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXGLKACLBGNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301306-13-8 |
Source


|
| Record name | N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-CHLOROACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile](/img/structure/B372222.png)
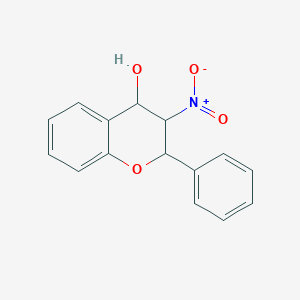
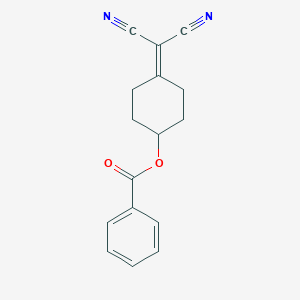
![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)
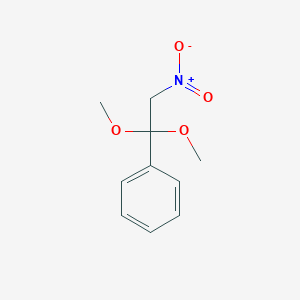

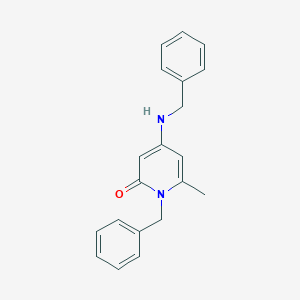






![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}cyclohexanone](/img/structure/B372249.png)
